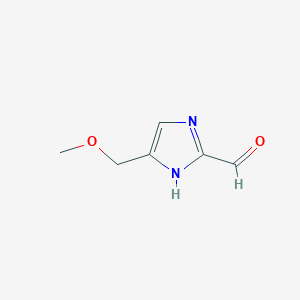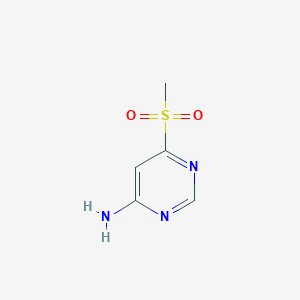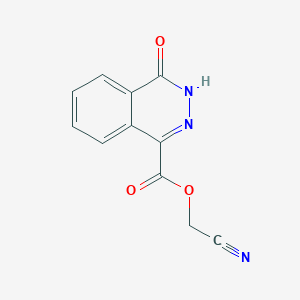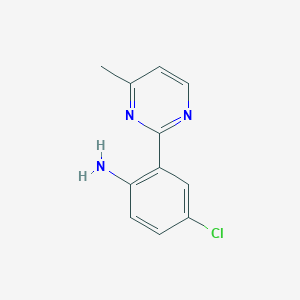
4-methoxy-3-(5-methyl-1H-pyrazol-3-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-3-(5-methyl-1H-pyrazol-3-yl)aniline, also known as MPMP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
4-methoxy-3-(5-methyl-1H-pyrazol-3-yl)aniline has been studied for its potential applications in various fields such as organic electronics, materials science, and medicinal chemistry. In organic electronics, 4-methoxy-3-(5-methyl-1H-pyrazol-3-yl)aniline has been used as a building block for the synthesis of organic semiconductors that can be used in electronic devices such as solar cells and transistors. In materials science, 4-methoxy-3-(5-methyl-1H-pyrazol-3-yl)aniline has been used as a precursor for the synthesis of metal-organic frameworks (MOFs) that have potential applications in gas storage, separation, and catalysis. In medicinal chemistry, 4-methoxy-3-(5-methyl-1H-pyrazol-3-yl)aniline has been studied for its potential as an anti-cancer agent and as a selective inhibitor of protein kinase C epsilon (PKCε).
Mécanisme D'action
The mechanism of action of 4-methoxy-3-(5-methyl-1H-pyrazol-3-yl)aniline as an anti-cancer agent involves the inhibition of the Akt signaling pathway, which is involved in cell survival and proliferation. 4-methoxy-3-(5-methyl-1H-pyrazol-3-yl)aniline has been shown to inhibit the phosphorylation of Akt and its downstream targets, leading to apoptosis (programmed cell death) of cancer cells. As a selective inhibitor of PKCε, 4-methoxy-3-(5-methyl-1H-pyrazol-3-yl)aniline has been shown to inhibit the proliferation and migration of cancer cells by blocking the activation of PKCε.
Biochemical and Physiological Effects:
4-methoxy-3-(5-methyl-1H-pyrazol-3-yl)aniline has been shown to have low toxicity and good biocompatibility, making it a promising candidate for biomedical applications. In vitro studies have shown that 4-methoxy-3-(5-methyl-1H-pyrazol-3-yl)aniline can inhibit the proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. In vivo studies have shown that 4-methoxy-3-(5-methyl-1H-pyrazol-3-yl)aniline can inhibit tumor growth in mouse models of breast and prostate cancer. 4-methoxy-3-(5-methyl-1H-pyrazol-3-yl)aniline has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-methoxy-3-(5-methyl-1H-pyrazol-3-yl)aniline in lab experiments include its low toxicity, good biocompatibility, and potential applications in various fields such as organic electronics, materials science, and medicinal chemistry. The limitations of using 4-methoxy-3-(5-methyl-1H-pyrazol-3-yl)aniline in lab experiments include its relatively high cost and the need for specialized equipment and expertise for its synthesis and purification.
Orientations Futures
For the research on 4-methoxy-3-(5-methyl-1H-pyrazol-3-yl)aniline include the development of more efficient and cost-effective synthesis methods, the exploration of its potential applications in other fields such as optoelectronics and catalysis, and the optimization of its anti-cancer and anti-inflammatory activities. Additionally, the development of 4-methoxy-3-(5-methyl-1H-pyrazol-3-yl)aniline-based drug delivery systems and imaging agents could lead to new diagnostic and therapeutic approaches for cancer and other diseases.
Méthodes De Synthèse
The synthesis of 4-methoxy-3-(5-methyl-1H-pyrazol-3-yl)aniline involves the reaction of 4-methoxyaniline and 5-methyl-3-pyrazolecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure 4-methoxy-3-(5-methyl-1H-pyrazol-3-yl)aniline.
Propriétés
IUPAC Name |
4-methoxy-3-(5-methyl-1H-pyrazol-3-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-7-5-10(14-13-7)9-6-8(12)3-4-11(9)15-2/h3-6H,12H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOISAMRUDLFLOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C2=C(C=CC(=C2)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-3-(5-methyl-1H-pyrazol-3-yl)aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-chloro-4-fluorophenoxy)-N-[5-chloro-2-(1,2,4-triazol-1-yl)phenyl]acetamide](/img/structure/B7637595.png)


![4H,5H,7H-thieno[2,3-c]pyran-2-carboxylic acid](/img/structure/B7637610.png)
![N-[[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]methyl]-N-methylaniline](/img/structure/B7637613.png)
![5-[(Dimethylamino)methyl]thiophene-3-carbonitrile](/img/structure/B7637619.png)
![4-bromo-N-[(2-thiophen-3-yl-1,3-thiazol-4-yl)methyl]aniline](/img/structure/B7637623.png)
![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]cyclopentanecarboxamide](/img/structure/B7637637.png)
![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,5-dimethylbenzamide](/img/structure/B7637639.png)
![(E)-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide](/img/structure/B7637651.png)


